2-Chloro-7-methoxy-10H-phenothiazine
Description
Properties
CAS No. |
1730-44-5 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-chloro-7-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-9-3-4-10-13(7-9)17-12-5-2-8(14)6-11(12)15-10/h2-7,15H,1H3 |
InChI Key |
VGCKEWCZFDSELD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Other CAS No. |
1730-44-5 |
Pictograms |
Irritant; Environmental Hazard |
solubility |
1.05e-05 M |
Synonyms |
2-Chloro-7-methoxy-10H-phenothiazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-7-methoxy-10H-phenothiazine
- CAS Number : 62835-54-5
- Molecular Formula: C₁₄H₁₂ClNO₂S
- Molecular Weight : 293.77 g/mol
- Structure: Features a phenothiazine core substituted with chlorine at position 2 and a methoxymethoxy group at position 7 (Figure 1).
Synthetic Relevance: This compound serves as a key intermediate in synthesizing antipsychotic agents, notably Chlorpromazine metabolites . Its methoxy and chlorine substituents influence electronic properties, affecting reactivity and biological interactions .
Comparison with Structurally Similar Phenothiazine Derivatives
Structural and Functional Group Variations
A comparative analysis of substituents, molecular weights, and applications is provided below:
Preparation Methods
Reaction Mechanism and Substrate Design
The method described in US3426020A involves cyclizing 2-acylamido-4-substituted-2'-nitrodiphenylsulfides in aprotic solvents (e.g., N,N-dimethylformamide) with alkali metal bases (e.g., potassium carbonate) under reflux. The 4-substituent (R) on the benzenethiol ring dictates the phenothiazine’s 7-position, while the nitro group’s reduction during cyclization facilitates ring closure.
To synthesize 2-chloro-7-methoxy-10H-phenothiazine:
-
Starting Material Synthesis :
-
Cyclization :
Key Data:
| Step | Conditions | Yield (Theoretical) |
|---|---|---|
| Diphenylsulfide Formation | 90–110°C, NaOH, isopropanol | ~90% |
| Cyclization | 100–140°C, K₂CO₃, DMF | ~70–80% |
| Chlorination | NCS, FeCl₃, CH₂Cl₂, 25°C | ~60–70%* |
*Based on analogous reactions.
Decarboxylation-Cyclization Route (CN101417986A)
Modified Diphenylamine Synthesis
The CN101417986A patent synthesizes 2-chlorophenothiazine via decarboxylation of 2-(3-chlorophenyl)aminobenzoic acid followed by sulfur-mediated cyclization. Adapting this for 7-methoxy requires:
-
Condensation :
-
Decarboxylation :
-
Cyclization :
Key Data:
| Step | Conditions | Yield (Reported) |
|---|---|---|
| Condensation | 90–110°C, NaOH, HCl | ~85–90% |
| Decarboxylation | 170–180°C, Fe | ~88–90% |
| Cyclization | 120°C, S, I₂ | ~75–80% |
Comparative Analysis of Methods
Efficiency and Scalability
-
US3426020A Route : Higher complexity due to nitro-group handling but offers direct substituent control. Aprotic solvents and precise temperature control are critical.
-
CN101417986A Route : Simpler, scalable, and avoids nitro intermediates. However, introducing methoxy may require optimizing the condensation step.
Functional Group Compatibility
-
Methoxy groups are sensitive to strong acids/bases. The CN method’s decarboxylation (170–180°C) may risk demethylation, necessitating milder conditions.
-
Chlorine introduction post-cyclization (US3426020A) risks regioselectivity issues, favoring electrophilic aromatic substitution at activated positions.
Alternative Theoretical Routes
Ullmann Coupling for Diphenylamine Synthesis
Coupling 3-chloroaniline with 2-iodo-4-methoxybenzene using copper catalysis could yield 3-chloro-4'-methoxy-diphenylamine, followed by cyclization with sulfur.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 3-chlorobromobenzene with 4-methoxyaniline forms the diphenylamine precursor, enabling cyclization in higher yields.
Challenges and Optimization
-
Regioselectivity : Ensuring chloro and methoxy groups occupy positions 2 and 7 requires careful substrate design.
-
Yield Loss : Side reactions (e.g., over-chlorination, demethylation) necessitate controlled reagent stoichiometry and temperature.
-
Purification : Column chromatography or recrystallization (hexane/isopropanol) isolates the target compound from byproducts .
Q & A
Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of phenothiazines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
